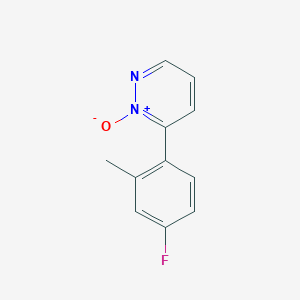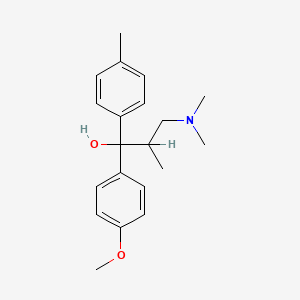
alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4'-methyl-benzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a benzhydrol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4’-methylbenzophenone with a suitable dimethylamino reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and benzhydrol groups can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(2-(Methylamino)ethyl)benzyl alcohol: This compound shares a similar structure but has a methylamino group instead of a dimethylamino group.
Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains the dimethylamino group and is used in various applications, including drug delivery and nanotechnology.
Uniqueness
Alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4’-methyl-benzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
4150-88-3 |
|---|---|
Fórmula molecular |
C20H27NO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H27NO2/c1-15-6-8-17(9-7-15)20(22,16(2)14-21(3)4)18-10-12-19(23-5)13-11-18/h6-13,16,22H,14H2,1-5H3 |
Clave InChI |
WLPOSYYUWKQTOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


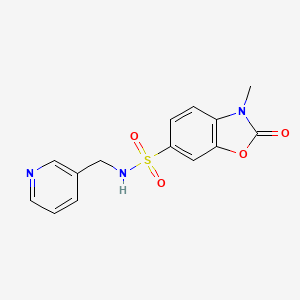
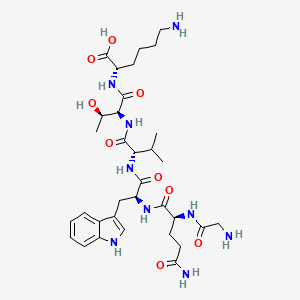
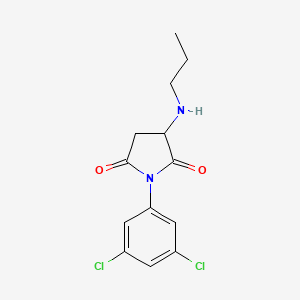
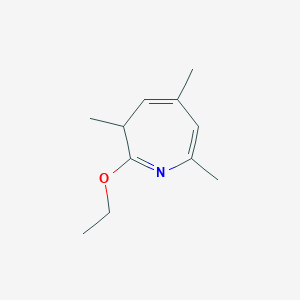
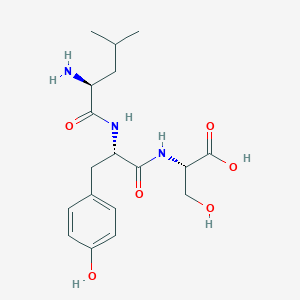
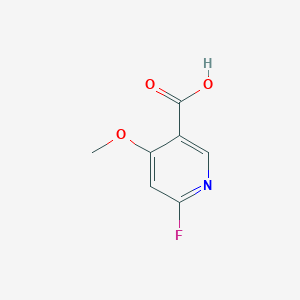
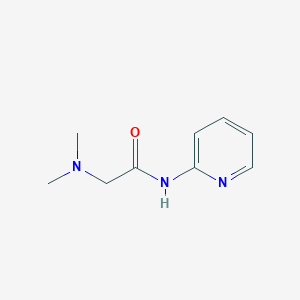
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
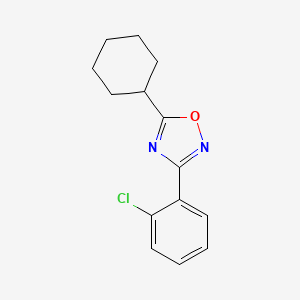
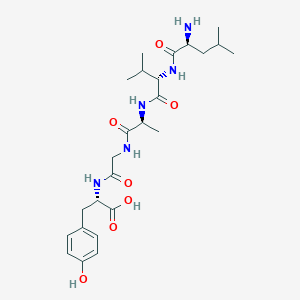
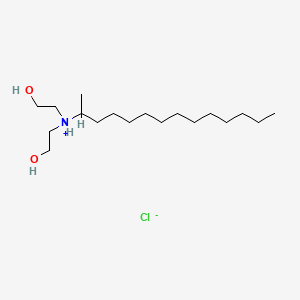
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
